
4-Hydroxymethyl Ambrisentan
説明
4-Hydroxymethyl Ambrisentan is the primary metabolite of Ambrisentan, a selective endothelin receptor type A (ET-A) antagonist approved for treating pulmonary arterial hypertension (PAH). Ambrisentan undergoes hepatic metabolism via CYP3A4-mediated oxidation and glucuronidation, yielding this compound and Ambrisentan glucuronide as major metabolites . The (S)-enantiomer of this compound is specifically quantified in pharmacokinetic studies using advanced UPLC-MS/MS methods, reflecting its clinical relevance . Unlike Ambrisentan, which has a terminal half-life of 9–15 hours, the metabolite’s pharmacokinetic properties (e.g., half-life, protein binding) remain less characterized but are critical for understanding drug efficacy and safety .
準備方法
The synthesis of 4-Hydroxymethyl Ambrisentan involves the metabolic conversion of Ambrisentan. Ambrisentan is metabolized by cytochrome P450 enzymes, specifically CYP3A4, CYP3A5, and CYP2C19, to form this compound . This metabolite is further glucuronidated to form this compound glucuronide .
the synthesis of Ambrisentan itself involves complex organic reactions, including the use of pyrimidine derivatives and diphenylpropanoic acid .
化学反応の分析
4-Hydroxymethyl Ambrisentan undergoes several chemical reactions, including:
Glucuronidation: This reaction involves the addition of glucuronic acid to this compound, forming this compound glucuronide.
Oxidation and Reduction: As a metabolite, it can undergo further oxidation or reduction reactions depending on the enzymatic environment.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and UDP-glucuronosyltransferases for glucuronidation . The major product formed from these reactions is this compound glucuronide .
科学的研究の応用
Pharmacokinetics and Metabolism
4-Hydroxymethyl ambrisentan is formed through the metabolism of ambrisentan via cytochrome P450 enzymes. Studies indicate that this metabolite plays a crucial role in the drug's overall pharmacokinetic profile.
- Half-Life : The terminal half-life of ambrisentan ranges from 9 to 15 hours, with this compound being one of the primary metabolites detected in plasma .
- Bioavailability : The bioavailability of ambrisentan can be influenced by various factors, including co-administration with other substances such as shikonin, which has been shown to significantly affect the metabolism of both ambrisentan and its hydroxymethyl derivative .
Drug Interactions
Research has highlighted the potential for this compound to interact with other drugs, particularly those metabolized by cytochrome P450 enzymes.
- Inhibitory Effects : A study demonstrated that shikonin could inhibit the metabolism of ambrisentan, resulting in increased plasma concentrations of both ambrisentan and this compound . This interaction underscores the importance of monitoring drug combinations in clinical settings to avoid adverse effects.
Therapeutic Applications
This compound's role extends beyond being a mere metabolite; it may possess therapeutic benefits in various conditions.
- Pulmonary Arterial Hypertension : As a metabolite of an established treatment for PAH, this compound may contribute to the overall efficacy of ambrisentan therapy. Clinical trials have shown significant improvements in patients' exercise capacity and quality of life when treated with ambrisentan .
- Potential for Broader Applications : Given its mechanism as an endothelin receptor antagonist, there is ongoing research into its potential applications for other cardiovascular conditions, chronic kidney disease, and even cancer-related therapies due to its vasodilatory effects .
Case Studies and Research Findings
Several studies have documented the effects and interactions involving this compound:
- Herb-Drug Interaction Study : In an animal model, researchers found that co-administration of shikonin with ambrisentan resulted in significant increases in the maximum concentration (C_max) and area under the curve (AUC) for both compounds. This suggests that herbal supplements may alter the pharmacokinetics of conventional drugs like ambrisentan and its metabolites .
- Clinical Trials : In pivotal trials for PAH treatment, patients receiving ambrisentan exhibited improved six-minute walk distances (6MWD) and overall functional class improvements over extended periods . The role of this compound in these outcomes is an area ripe for further investigation.
作用機序
The mechanism of action of 4-Hydroxymethyl Ambrisentan is closely related to that of Ambrisentan. Ambrisentan blocks the endothelin type A receptor, preventing endothelin-1 from binding and causing vasoconstriction . This leads to vasodilation and reduced blood pressure in pulmonary arteries. The exact molecular targets and pathways for this compound are less well-defined but are believed to be similar to those of Ambrisentan .
類似化合物との比較
Pharmacokinetic and Metabolic Profiles
Table 1: Key Pharmacokinetic Parameters
Compound | Metabolism Pathway | Major Metabolites | Half-Life (h) | CYP Interactions |
---|---|---|---|---|
Ambrisentan | CYP3A4, glucuronidation | 4-Hydroxymethyl Ambrisentan | 9–15 | Substrate (CYP3A4) |
Bosentan | CYP2C9, CYP3A4 | Desmethyl Bosentan, Hydroxy Bosentan | 5.4 | Inducer (CYP3A4, CYP2C9) |
Macitentan (Opsumit) | CYP3A4 | Active metabolite (not specified) | 16 | Substrate (CYP3A4) |
- This compound vs. Bosentan Metabolites: Bosentan’s metabolites, such as desmethyl bosentan, inhibit organic anion-transporting polypeptide (OATP) 1B1/1B3 (IC50 ~3.8–7.4 μM) and activate pregnane X receptor (PXR), increasing drug-drug interaction (DDI) risks . Ambrisentan itself lacks CYP induction, whereas Bosentan induces CYP3A4/CYP2C9, necessitating frequent liver function monitoring .
Table 2: Clinical Outcomes in PAH
- Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) may increase Ambrisentan exposure, but this compound levels remain stable .
- Bosentan vs. Ambrisentan: Bosentan’s dual receptor blockade may offer broader vasodilation but increases hepatotoxicity risk. Ambrisentan’s ET-A selectivity reduces liver enzyme abnormalities, allowing removal of monthly liver function testing in 2024 .
Analytical Methods and Drug Interaction Potential
- This compound : Quantified via UPLC-MS/MS with high sensitivity (LLOQ: 1 ng/mL) and minimal matrix effects . Shikonin, a herbal compound, inhibits its formation, highlighting herb-drug interaction risks .
- Bosentan Metabolites: Require complex LC-MS/MS methods due to multiple metabolites. Desmethyl bosentan’s OATP inhibition complicates co-administration with statins or immunosuppressants .
生物活性
4-Hydroxymethyl ambrisentan is a significant metabolite of ambrisentan, an endothelin receptor antagonist (ERA) primarily used in the treatment of pulmonary arterial hypertension (PAH). This article delves into the biological activity of this compound, examining its pharmacokinetics, interactions, and implications in clinical settings.
Overview of Ambrisentan and Its Metabolite
Ambrisentan is a selective antagonist for the endothelin A receptor (ET_A), which plays a crucial role in vasoconstriction and cellular proliferation. The compound is metabolized predominantly by hepatic glucuronidation and oxidative pathways, primarily involving cytochrome P450 enzymes. The main metabolites include ambrisentan glucuronide and this compound, with the latter being formed through oxidative metabolism by CYP3A4 and CYP2C19 .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals its behavior in biological systems:
- Absorption : Following oral administration of ambrisentan, peak plasma concentrations (C_max) are typically reached within 1.5 to 2 hours.
- Bioavailability : While the absolute bioavailability of ambrisentan is not precisely defined, it is suggested to be high based on physiologically-based pharmacokinetic modeling.
- Half-life : The terminal half-life of ambrisentan ranges from 9 to 15 hours, depending on dosage .
- Metabolism : Approximately 20% of ambrisentan undergoes oxidative metabolism to yield this compound, which is further glucuronidated to form this compound glucuronide .
Biological Activity and Mechanism
The biological activity of this compound is characterized by its lower affinity for the ET_A receptor compared to its parent compound. Specifically, it exhibits a binding affinity that is approximately 65-fold less than that of ambrisentan itself . This reduced efficacy may influence its role in therapeutic contexts.
Table: Comparison of Ambrisentan and Its Metabolite
Property | Ambrisentan | This compound |
---|---|---|
Receptor Affinity | High for ET_A | Low (65-fold less than ambrisentan) |
Metabolism Pathways | Glucuronidation, CYP3A4 | Primarily via oxidative metabolism |
Half-life | 9-15 hours | Not specifically defined |
C_max Timing | 1.5-2 hours | Not applicable |
Case Studies and Research Findings
Recent studies have highlighted the interactions between shikonin and ambrisentan, providing insights into the pharmacokinetics of both compounds. In an experimental setup involving male Sprague-Dawley rats, it was found that co-administration of shikonin significantly increased the C_max and area under the curve (AUC) for ambrisentan but led to modest decreases in C_max and AUC for this compound .
Moreover, enzyme kinetic studies indicated that shikonin inhibits the metabolism of both compounds through competitive inhibition mechanisms with IC_50 values around 5.865 μM for human microsomes . This suggests potential clinical significance regarding drug-drug interactions when these substances are co-administered.
Q & A
Basic Research Questions
Q. What is the metabolic pathway of 4-Hydroxymethyl Ambrisentan, and how does its formation impact pharmacological studies?
- This compound is a primary metabolite of Ambrisentan, formed via oxidation by CYP3A4 (minor contributions from CYP3A5 and CYP2C19). Its affinity for endothelin type-A (ETA) receptors is 65-fold lower than the parent drug, rendering it pharmacologically inactive . Researchers must account for hepatic enzyme activity in pharmacokinetic models, particularly in patients with hepatic impairment, to avoid drug accumulation and toxicity .
Q. What analytical methods are recommended for detecting this compound in biological samples?
- Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (λ = 260–280 nm) is widely used due to its specificity and sensitivity. For validation, ensure linearity (1–50 µg/mL), precision (%RSD < 2%), and accuracy (recovery > 98%) using spiked plasma samples . Spectrophotometric methods, such as charge-transfer complexation with π-acceptors, are cost-effective alternatives but require rigorous interference testing .
Q. How should researchers design in vitro experiments to study metabolite stability?
- Use microsomal incubation (human liver microsomes) under controlled conditions (pH 7.4, 37°C) with NADPH as a cofactor. Monitor metabolite formation via time-course sampling (0–120 min) and quantify using validated LC-MS/MS protocols. Include control experiments with CYP3A4 inhibitors (e.g., ketoconazole) to confirm metabolic pathways .
Advanced Research Questions
Q. How can contradictory data on this compound’s receptor affinity be resolved in preclinical studies?
- Discrepancies may arise from assay variability (e.g., radioligand binding vs. functional cAMP assays). Standardize protocols using recombinant ETA receptors and competitive binding assays with [³H]-Ambrisentan. Cross-validate findings with in silico docking simulations to assess binding energy differences between parent drug and metabolite .
Q. What experimental strategies optimize formulation stability when this compound is a degradation product?
- Employ orthogonal design (e.g., Taguchi methods) to test excipient compatibility. For example, blend Ambrisentan with dibasic calcium phosphate and microcrystalline cellulose (sieve no. 60) to enhance dissolution stability. Conduct accelerated stability testing (40°C/75% RH for 6 months) and compare dissolution profiles in pH 1.2–6.8 media using similarity factor (f₂ > 50) .
Q. How do CYP polymorphisms influence interpatient variability in this compound levels?
- Genotype participants for CYP3A422, CYP3A53, and CYP2C19*2 alleles using PCR-RFLP. Stratify pharmacokinetic data by genotype and apply nonlinear mixed-effects modeling (NONMEM) to quantify metabolic clearance rates. This approach is critical for dose adjustment in ethnically diverse cohorts .
Q. What statistical methods address variability in metabolite-to-parent drug ratios during clinical trial analysis?
- Use multivariate regression to correlate metabolite/parent ratios with covariates (e.g., hepatic function, concomitant medications). Apply bootstrap resampling (1,000 iterations) to estimate confidence intervals for outlier identification. For longitudinal data, mixed-effects models account for intra-patient variability .
Q. How should researchers mitigate confounding from off-label Ambrisentan use in trials unrelated to pulmonary hypertension?
- Implement real-time pharmacovigilance via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect unreported Ambrisentan use. Update inclusion criteria to exclude patients with unexplained endothelin receptor antagonist exposure and conduct sensitivity analyses to assess data integrity .
Q. Methodological Considerations
- Data Interpretation : Always cross-reference metabolite quantification with clinical endpoints (e.g., 6-minute walk distance in PAH trials) to avoid overattributing effects to inactive metabolites .
- Ethical Compliance : Document informed consent processes for genetic testing (CYP polymorphisms) and ensure IRB approval aligns with FDA/EMA guidelines for metabolite-related risk disclosure .
特性
IUPAC Name |
(2S)-2-[4-(hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3,3-diphenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUAYPFMBRYSNN-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1106685-66-8 | |
Record name | 4-Hydroxymethyl ambrisentan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1106685668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-HYDROXYMETHYL AMBRISENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q55T0406HK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。